2-Pyridin-2-yltriazol-4-amine
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Overview
Description
2-Pyridin-2-yltriazol-4-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of nitrogen atoms in both rings contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like biotin carboxylase and PLK4 , which play crucial roles in various biological processes.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit their targets, thereby affecting the normal functioning of the associated biochemical pathways .
Biochemical Pathways
Related compounds have been found to exhibit anti-fibrotic activities , suggesting that they may influence pathways related to fibrosis.
Result of Action
Related compounds have been found to exhibit anti-fibrotic activities , suggesting that they may inhibit the production of collagen, a key component of fibrotic tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-2-yltriazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with an azide compound under suitable conditions to form the triazole ring. The reaction is often carried out in the presence of a copper catalyst, which facilitates the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridin-2-yltriazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings.
Scientific Research Applications
2-Pyridin-2-yltriazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has potential as a bioactive molecule in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of advanced materials and as a corrosion inhibitor.
Comparison with Similar Compounds
2-Aminopyridine: Shares the pyridine ring but lacks the triazole moiety.
1,2,3-Triazole: Contains the triazole ring but lacks the pyridine ring.
4-Aminopyridine: Similar pyridine structure but with an amino group at a different position.
Uniqueness: 2-Pyridin-2-yltriazol-4-amine is unique due to the combination of pyridine and triazole rings in a single molecule. This dual-ring structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-pyridin-2-yltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-5-10-12(11-6)7-3-1-2-4-9-7/h1-5H,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFNUBCKVGVSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2N=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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